3-Formylphenyl 3-chlorobenzoate
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Overview
Description
3-Formylphenyl 3-chlorobenzoate is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 3-chlorobenzoic acid. It is a solid at room temperature and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 3-chlorobenzoate typically involves the esterification of 3-formylphenol with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 3-Formylphenyl 3-carboxybenzoate
Reduction: 3-Hydroxymethylphenyl 3-chlorobenzoate
Substitution: 3-Formylphenyl 3-aminobenzoate (if amine is used as nucleophile)
Scientific Research Applications
3-Formylphenyl 3-chlorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 3-chlorobenzoate largely depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis under acidic or basic conditions. The chlorine atom on the benzoyl ring can be a site for further functionalization through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenyl 2-chlorobenzoate: Similar structure but with the chlorine atom at the ortho position.
3-Formylphenyl 4-chlorobenzoate: Chlorine atom at the para position.
3-Formylphenyl benzoate: Lacks the chlorine atom on the benzoyl ring.
Uniqueness
3-Formylphenyl 3-chlorobenzoate is unique due to the specific positioning of the formyl group and the chlorine atom, which can influence its reactivity and interactions in chemical reactions. This specific arrangement can lead to distinct properties and applications compared to its isomers.
Properties
IUPAC Name |
(3-formylphenyl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHYGUPQGFVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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